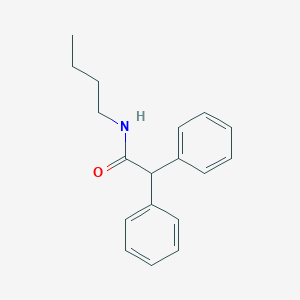

N-Butyl-2,2-diphenylacetamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

N-Butyl-2,2-diphenylacetamide is a useful research compound. Its molecular formula is C18H21NO and its molecular weight is 267.4 g/mol. The purity is usually 95%.

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 401982. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Wissenschaftliche Forschungsanwendungen

Pharmacological Applications

Anticonvulsant Activity

Research has indicated that derivatives of diphenylacetamides, including N-butyl-2,2-diphenylacetamide, exhibit anticonvulsant properties. A study highlighted the synthesis of various prop-2-enecarboxamides and their evaluation for anticonvulsant activity, suggesting that modifications in the diphenylacetamide structure could enhance therapeutic efficacy against epilepsy and other neurological disorders .

Neuroprotective Effects

this compound has been studied for its potential role as a CK-1 enzyme inhibitor. CK-1 inhibitors are being explored for their ability to treat neurodegenerative diseases such as Alzheimer's and Parkinson's disease. The compound's structural characteristics may facilitate the development of drugs aimed at modulating circadian rhythms and addressing inflammatory neurological conditions .

Case Study: Treatment of Depression

Clinical investigations have suggested that compounds similar to this compound can be beneficial in treating mood disorders. In particular, its application as a CK-1 inhibitor may provide new avenues for managing depression and bipolar disorder, where circadian rhythm disturbances are often implicated .

Agricultural Applications

Herbicide Development

this compound is structurally related to diphenamid, a known herbicide. Research indicates that diphenamid accumulates in plant tissues and can be metabolized to exert herbicidal effects. This suggests that this compound could potentially be modified for use in herbicide formulations targeting specific weed species while minimizing impact on crops .

| Compound | Application | Mechanism of Action |

|---|---|---|

| Diphenamid | Herbicide | Accumulates in plant shoots; inhibits growth |

| This compound | Potential herbicide | Similar metabolic pathways as diphenamid |

Organic Synthesis

Transamidation Reactions

this compound can serve as a substrate in transamidation reactions, which are vital in synthesizing various amides from carboxylic acids and amines. These reactions allow for the diversification of amides with different functional groups, enhancing the compound's utility in synthetic organic chemistry .

Case Study: Synthesis Optimization

A study detailed the optimization of reaction conditions for transamidation involving N-butyl derivatives. The use of specific bases and solvents was found to significantly influence yield and reaction time, demonstrating the compound's versatility in synthetic applications .

Analyse Chemischer Reaktionen

Palladium-Catalyzed Functionalization

N-Butyl-2,2-diphenylacetamide participates in Pd-mediated reactions, though limited data exists for this specific derivative. Related acetamides show:

a. α-Diazoamide Insertion Reactions

- Catalyst : Pd₂(dba)₃ .

- Products : Cyclic oxindoles or alkylated derivatives (e.g., via migratory insertion) .

- Example :

Substrate Product Yield N-Benzyl-N-t-butyl-α-diazoacetamide Oxindole derivatives 22–64%

b. Chemoselectivity Challenges

- Competitive pathways (e.g., dimerization) reduce yields in absence of stabilizing groups (e.g., aryl substituents) .

Functionalization and Derivatization

a. α-Haloamidation

- Reagents : N-Chlorosuccinimide (NCS), Rh(III) catalysts .

- Mechanism : Radical or electrophilic halogenation at α-carbon .

- Example : N Butyl 2 2 diphenylacetamide+NCSRh III α Chloroamide

b. Alkoxylation/Oxidation

Stability and Degradation Pathways

Comparative Reactivity Table

Eigenschaften

CAS-Nummer |

4107-02-2 |

|---|---|

Molekularformel |

C18H21NO |

Molekulargewicht |

267.4 g/mol |

IUPAC-Name |

N-butyl-2,2-diphenylacetamide |

InChI |

InChI=1S/C18H21NO/c1-2-3-14-19-18(20)17(15-10-6-4-7-11-15)16-12-8-5-9-13-16/h4-13,17H,2-3,14H2,1H3,(H,19,20) |

InChI-Schlüssel |

DWTFZCMKNAQOCN-UHFFFAOYSA-N |

SMILES |

CCCCNC(=O)C(C1=CC=CC=C1)C2=CC=CC=C2 |

Kanonische SMILES |

CCCCNC(=O)C(C1=CC=CC=C1)C2=CC=CC=C2 |

Key on ui other cas no. |

4107-02-2 |

Herkunft des Produkts |

United States |

Synthesis routes and methods

Procedure details

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.